Z-Phe-Trp-OH

Vue d'ensemble

Description

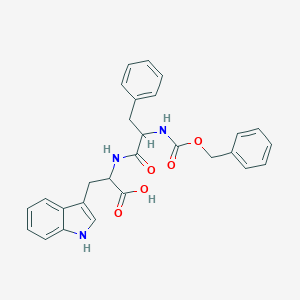

Z-Phe-Trp-OH: is a dipeptide composed of carbobenzoxyphenylalanine (Z-Phe) and tryptophan (Trp)

Applications De Recherche Scientifique

Chemistry: Z-Phe-Trp-OH is used in peptide synthesis and as a model compound for studying peptide bond formation and stability .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity .

Industry: this compound is used in the production of synthetic analogs of natural hormones, such as somatostatin .

Mécanisme D'action

Target of Action

Z-Phe-Trp-OH, also known as L-Tryptophan, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-, is a dipeptide consisting of tryptophan and phenylalanine . It has been reported to have inhibitory activity on angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure . Additionally, it has been found to interact with bacterial cell walls, making it an effective antimicrobial agent .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. For instance, it inhibits ACE, leading to a decrease in blood pressure . As an antimicrobial agent, it interacts with the cell wall of bacteria, causing surface rupturing and killing . The compound’s hydrophobicity aids in its smooth entry into target organs through hydrophobic interactions with membrane lipid bilayers .

Biochemical Pathways

This compound is involved in several biochemical pathways. Tryptophan, one of the amino acids in this dipeptide, is catabolized by complex metabolic pathways . Several of the resulting tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . Furthermore, the compound is involved in the self-assembly of modified aromatic amino acids, forming well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures .

Pharmacokinetics

It is known that the compound’s hydrophobicity plays a significant role in its absorption and distribution within the body .

Result of Action

The result of this compound’s action is multifaceted. Its inhibition of ACE leads to a decrease in blood pressure . As an antimicrobial agent, it causes surface rupturing and killing of bacteria . Furthermore, its involvement in the self-assembly of modified aromatic amino acids leads to the formation of various structures with potential applications in material science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence behavior and higher hydrophobicity against bacterial cell walls make it an effective antimicrobial fluorescent agent . Additionally, the compound’s UV and fluorescence spectra, which are advantageous for fluorescence-based diagnostics and treatments of biological diseases, can be influenced by the environment .

Analyse Biochimique

Biochemical Properties

The biochemical properties of “Z-Phe-Trp-OH” are closely related to its structure, which includes a tryptophan residue. Tryptophan and its metabolites are known to interact with various enzymes, proteins, and other biomolecules . For instance, tryptophan metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .

Cellular Effects

The cellular effects of “this compound” are likely to be influenced by its tryptophan component. Tryptophan and its metabolites play central roles in maintaining neurological function, immunity, and homeostasis in the body . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” is not fully understood. It is known that tryptophan and its metabolites can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that a tryptophan derivative demonstrated an antinociceptive effect close to that of diclofenac in the acetic acid-induced writhing test in mice .

Dosage Effects in Animal Models

The effects of “this compound” at different dosages in animal models have not been extensively studied. It is known that elevated dietary tryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .

Metabolic Pathways

“this compound” is likely to be involved in the metabolic pathways of tryptophan. Tryptophan is metabolized via complex pathways, including the kynurenine pathway and the serotonin production pathway .

Transport and Distribution

It is known that tryptophan and its metabolites can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that tryptophan and its metabolites can be localized in various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Trp-OH typically involves the condensation of N-benzyloxycarbonylphenylalanine (Z-Phe) and tryptophan (Trp) using dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is carried out in an organic solvent such as dioxane at room temperature. The resulting dipeptide is then purified through precipitation and centrifugation.

Industrial Production Methods: For industrial-scale production, the use of pentafluorophenyl esters is common. This method involves the regeneration of pentafluorophenol, allowing the target compound to be prepared with high purity . The process is optimized to maintain the optical purity of the end product, which is crucial for its applications.

Analyse Des Réactions Chimiques

Types of Reactions: Z-Phe-Trp-OH undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The phenylalanine and tryptophan residues can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the tryptophan side chain.

Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used for peptide bond formation.

Major Products Formed: The major products formed from these reactions include modified dipeptides with altered functional groups, which can be used for further research and applications.

Comparaison Avec Des Composés Similaires

Z-Phe-D-Trp-Lys(ε-Boc)OH: A protected tripeptide used in the synthesis of somatostatin analogs.

BIM-23052: A somatostatin analog with a similar structure but different biological activity.

Uniqueness: Z-Phe-Trp-OH is unique due to its specific combination of phenylalanine and tryptophan residues, which confer distinct chemical and biological properties. Its ability to undergo selective oxidation and form stable peptide bonds makes it valuable for various research and industrial applications .

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAHPOAFDDPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318684 | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-28-3 | |

| Record name | NSC334025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.